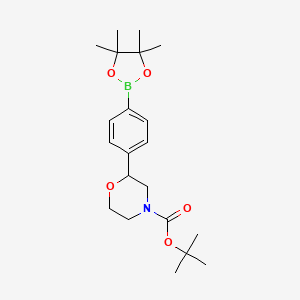

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a phenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing boron can enhance the efficacy of drugs used in cancer therapy. Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate has been studied for its ability to act as a boron-containing drug candidate that can potentially improve the selectivity and potency of anticancer agents.

Drug Delivery Systems

The incorporation of boron into drug delivery systems has shown promise in targeted therapies. The unique structure of this compound allows for modification that can facilitate the delivery of therapeutic agents directly to tumor sites. This specificity could minimize side effects associated with conventional chemotherapy.

Case Study: Boron Neutron Capture Therapy (BNCT)

In BNCT research, compounds similar to this compound have been evaluated for their effectiveness in selectively accumulating in tumor cells and enhancing radiation damage to cancerous tissues while sparing healthy cells.

Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its boron-containing structure can impart unique mechanical and thermal properties to polymer matrices.

Photonic Materials

Research has suggested that boron-dioxaborolane derivatives can be utilized in the development of photonic materials due to their ability to modify light propagation properties. The integration of this compound into photonic devices could lead to enhanced performance metrics.

Reaction Mechanisms

This compound can undergo various chemical transformations such as oxidation and coupling reactions. Its versatility makes it a valuable reagent in synthetic pathways aimed at constructing complex organic molecules.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing novel morpholine derivatives that exhibit biological activity against specific pathogens. The reaction conditions were optimized to maximize yield and purity.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Condition | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄ in AcOH | 85 |

| Coupling with Aryl Halides | Pd(PPh₃)₂Cl₂ catalyst | 90 |

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The phenyl group can participate in π-π interactions, while the morpholine ring can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

The presence of the morpholine ring can enhance the compound’s solubility and stability, making it more versatile in various applications .

Biological Activity

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring substituted with a tert-butyl group and a dioxaborolane moiety. The presence of these functional groups contributes to its biological properties.

Molecular Formula: C18H25BN2O4

Molecular Weight: 344.22 g/mol

CAS Number: 1021918-86-4

Research indicates that compounds containing boron and morpholine structures often exhibit significant biological activities due to their ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing interactions with enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition: Compounds like this have been shown to inhibit specific enzymes linked to cancer progression and other diseases.

- Cellular Uptake: The morpholine structure enhances the lipophilicity of the compound, facilitating better cell membrane permeability.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity. For instance:

- In vitro Studies: The compound showed significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.1 µM to 1 µM depending on the specific cancer type (e.g., breast cancer cell lines) .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.12 |

| HeLa (Cervical) | 0.15 |

| A549 (Lung) | 0.20 |

Mechanisms of Anticancer Activity

The anticancer effects are attributed to several mechanisms:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest: It has been observed to arrest the cell cycle at the G2/M phase.

- Inhibition of Metastasis: In vivo studies indicated a reduction in metastatic nodules in mouse models when treated with this compound .

Study on Breast Cancer Cells

A notable study evaluated the effects of this compound on MDA-MB-231 cells:

- Design: Mice were inoculated with MDA-MB-231 cells and treated with varying doses of the compound.

- Results: A significant reduction in tumor size was noted compared to control groups (p < 0.05), suggesting strong antitumor activity.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxylate?

- Methodology : The compound can be synthesized via a two-step procedure. First, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes condensation with tert-butyl carbamate under reductive amination conditions (e.g., using NaBH(OAc)₃ or similar reagents). Second, the morpholine ring is formed via cyclization. A reported yield of 27% was achieved using column chromatography (hexanes/EtOAc, 2:1 + 0.25% Et₃N) for purification .

- Critical Note : The low yield suggests optimization is needed, such as exploring alternative catalysts or adjusting stoichiometry.

Q. How should this compound be stored to maintain stability during experiments?

- Methodology : Store at room temperature in a desiccator under inert gas (N₂/Ar). Avoid exposure to strong acids/bases, oxidizing agents, and moisture, as the dioxaborolane group is sensitive to hydrolysis and redox reactions .

- Experimental Tip : Monitor stability via periodic NMR (e.g., loss of Bpin signal at δ 1.3 ppm in ¹H NMR indicates degradation) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and morpholine ring protons (δ 3.5–4.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with ESI+ mode for molecular ion detection (expected [M+H]⁺ ~459 Da).

- Elemental Analysis : Verify boron content via ICP-MS or combustion analysis .

Advanced Research Questions

Q. How can the low synthetic yield (27%) of this compound be improved?

- Methodology :

- Catalyst Screening : Replace traditional Pd catalysts with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for cyclization steps to improve reaction kinetics.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Q. What strategies mitigate instability of the dioxaborolane group during cross-coupling reactions?

- Methodology :

- Protection/Deprotection : Temporarily protect the boronate ester as a trifluoroborate salt (KHF₂ treatment) to enhance stability under basic conditions .

- Low-Temperature Reactions : Perform Suzuki-Miyaura couplings at 0–5°C to minimize boronate hydrolysis .

- Additives : Include pinacol (1–2 equiv) to competitively inhibit boronate degradation .

Q. How does steric hindrance from the tert-butyl group affect reactivity in medicinal chemistry applications?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze steric maps and predict binding affinities with target proteins .

- Comparative SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with methyl or cyclopropyl groups) and assay activity against kinase targets .

Q. What are the implications of conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility Profiling : Perform shake-flask experiments in DMSO, THF, and water (with 0.1% Tween-80) at 25°C.

- Co-solvent Systems : Test ethanol/water mixtures (e.g., 30:70) to enhance solubility for biological assays .

- Contradiction Resolution : Discrepancies may arise from crystallinity differences; characterize batches via PXRD .

Properties

CAS No. |

1131220-85-3 |

|---|---|

Molecular Formula |

C21H32BNO5 |

Molecular Weight |

389.3 g/mol |

IUPAC Name |

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxylate |

InChI |

InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-12-13-25-17(14-23)15-8-10-16(11-9-15)22-27-20(4,5)21(6,7)28-22/h8-11,17H,12-14H2,1-7H3 |

InChI Key |

HZGAGXLTLIAHJH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CN(CCO3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.